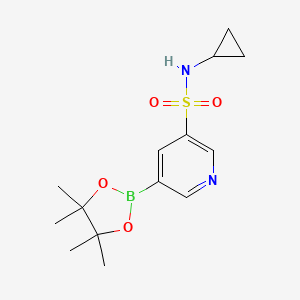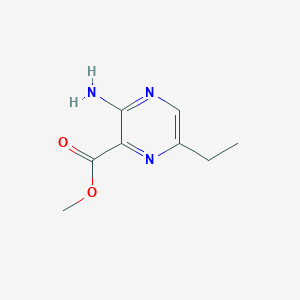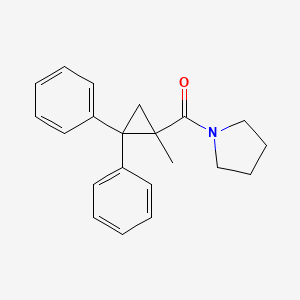
(1-Methyl-2,2-diphenylcyclopropyl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-2,2-diphenylcyclopropyl)(pyrrolidin-1-yl)methanone is a complex organic compound with the molecular formula C21H23NO It is characterized by a cyclopropyl ring substituted with two phenyl groups and a pyrrolidinyl group attached to a methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2,2-diphenylcyclopropyl)(pyrrolidin-1-yl)methanone typically involves the cyclopropanation of a suitable precursor followed by the introduction of the pyrrolidinyl group. One common method involves the reaction of 1,1-diphenylethylene with diazomethane to form the cyclopropane ring. This intermediate is then reacted with pyrrolidine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-2,2-diphenylcyclopropyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(1-Methyl-2,2-diphenylcyclopropyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of (1-Methyl-2,2-diphenylcyclopropyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: A structurally related compound with a pyrrolidinone ring.
3-Iodopyrrole: Another related compound with an iodinated pyrrole ring.
Uniqueness
(1-Methyl-2,2-diphenylcyclopropyl)(pyrrolidin-1-yl)methanone is unique due to its combination of a cyclopropyl ring with phenyl and pyrrolidinyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C21H23NO |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
(1-methyl-2,2-diphenylcyclopropyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C21H23NO/c1-20(19(23)22-14-8-9-15-22)16-21(20,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13H,8-9,14-16H2,1H3 |
Clave InChI |
WJVKQZOUBASUSN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


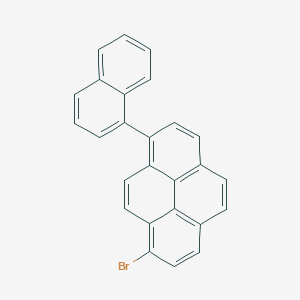

![1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B13095523.png)
![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol](/img/structure/B13095526.png)
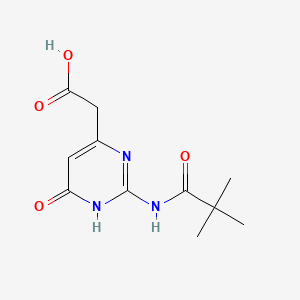



![3-(tert-Butyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095555.png)
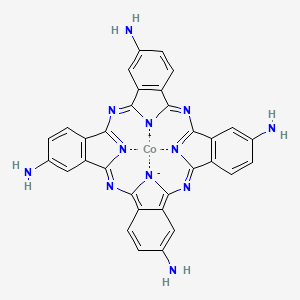
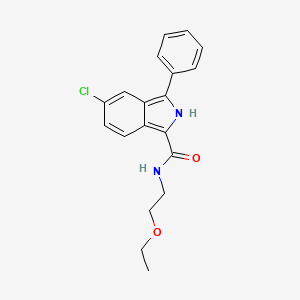
![3,7-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13095576.png)
